molecular formula C15H12ClN3O2 B3383285 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 405889-73-8

4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B3383285
CAS No.: 405889-73-8
M. Wt: 301.73 g/mol
InChI Key: QJBGSLYPNWSFGM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a synthetic organic compound characterized by its unique piperidine ring structure substituted with chlorophenyl, ethyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and ethyl groups. The dioxo groups are then incorporated through oxidation reactions. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,5-diketones.

    Introduction of Chlorophenyl and Ethyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Oxidation to Form Dioxo Groups: Oxidation of the piperidine ring can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dioxo groups can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the dioxo groups may participate in hydrogen bonding. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-Bromophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile: Bromine substituent instead of chlorine.

    4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarboxamide: Amide groups instead of nitrile groups.

Uniqueness

The presence of the ethyl group and the specific positioning of the chlorophenyl and dioxo groups confer unique chemical and physical properties to 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-(4-chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-15(9-3-5-10(16)6-4-9)11(7-17)13(20)19-14(21)12(15)8-18/h3-6,11-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGSLYPNWSFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Reactant of Route 2
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Reactant of Route 3
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Reactant of Route 4
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Reactant of Route 5
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Reactant of Route 6
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

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